molecular formula C17H20N4O2S B3002939 4-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-6-phenylpyrimidine CAS No. 1351616-93-7

4-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-6-phenylpyrimidine

Cat. No.: B3002939
CAS No.: 1351616-93-7
M. Wt: 344.43
InChI Key: QQSQCVXFWASGGO-UHFFFAOYSA-N
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Description

4-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-6-phenylpyrimidine is a heterocyclic compound that features a pyrimidine core substituted with a phenyl group and a piperazine ring bearing a cyclopropylsulfonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-6-phenylpyrimidine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-6-phenylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the sulfonyl group or other substituents.

    Substitution: Nucleophilic substitution reactions can be employed to replace certain groups on the piperazine or pyrimidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

4-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-6-phenylpyrimidine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine derivatives and pyrimidine-based molecules, such as:

Uniqueness

What sets 4-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-6-phenylpyrimidine apart is its unique combination of a cyclopropylsulfonyl group and a piperazine ring, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-(4-cyclopropylsulfonylpiperazin-1-yl)-6-phenylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2S/c22-24(23,15-6-7-15)21-10-8-20(9-11-21)17-12-16(18-13-19-17)14-4-2-1-3-5-14/h1-5,12-13,15H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQSQCVXFWASGGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCN(CC2)C3=NC=NC(=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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